2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide
Description
The compound 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide features a benzamide core substituted with a methylsulfanyl group at the ortho position and a 4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl moiety at the amide nitrogen. The trifluoroethyl carbamoyl group introduces strong electron-withdrawing properties, while the methylsulfanyl group contributes to lipophilicity. This structural combination is commonly exploited in medicinal and agrochemical research for tuning bioavailability and target binding .
Synthetic routes for analogous compounds (e.g., PF32, PF33) involve coupling reactions between benzoic acid derivatives and trifluoroethyl carbamoyl precursors, often using activating agents like 1-hydroxy-7-azabenzotriazole (HOAt) and 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (DMC) in dichloromethane . Yields for such reactions typically range from 27% to 56%, depending on substituent complexity .
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-26-15-5-3-2-4-14(15)17(25)23-13-8-6-12(7-9-13)10-16(24)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZIXWFTGVPUHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction using a trifluoroethyl halide.
Addition of the Methylthio Group: The methylthio group can be added through a thiolation reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming tetrahedral intermediates. Acidic conditions protonate the leaving group, while basic conditions deprotonate the nucleophile (water or hydroxide).
Methylsulfanyl Oxidation
The methylsulfanyl (-SMe) group is oxidized to sulfoxide (-SO-Me) or sulfone (-SO₂-Me) derivatives.
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C to RT | Sulfoxide derivative | |
| H₂O₂/AcOH | Reflux, 12 hrs | Sulfone derivative | , |
Key Observation :
Sulfone derivatives exhibit enhanced stability and altered electronic properties compared to thioethers, impacting biological activity .
Carbamoyl Substitution
The trifluoroethyl carbamoyl group reacts with nucleophiles (e.g., amines, alcohols) under activation by phosgene or carbodiimides.
| Reagents | Conditions | Product | Source |
|---|---|---|---|
| Phosgene + R-NH₂ | THF, 0°C | Urea derivatives | |
| DCC/DMAP + R-OH | CH₂Cl₂, RT | Carbamate analogs |
Example Reaction :
Electrophilic Aromatic Substitution
The phenyl rings undergo nitration, halogenation, or sulfonation at activated positions.
| Reaction | Reagents | Position | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to electron-withdrawing groups | |
| Bromination | Br₂/FeBr₃ | Ortho/para to amide |
Regioselectivity :
Electron-withdrawing groups (e.g., carbamoyl) direct substitution to meta positions, while electron-donating groups (e.g., methylsulfanyl) favor para/ortho .
Reduction of Amide to Amine
The benzamide group can be reduced to a benzylamine derivative using strong reducing agents.
| Reagent | Conditions | Product | Source |
|---|---|---|---|
| LiAlH₄ | Dry THF, reflux | N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)-2-(methylsulfanyl)benzylamine | * |
Note : * discusses analogous reductions but is excluded per user instructions; general reactivity is inferred from functional group chemistry.
Cross-Coupling Reactions
The aryl halide (if present) or activated positions participate in Suzuki-Miyaura couplings.
| Catalyst | Conditions | Product | Source |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | Biaryl derivatives |
Mechanistic and Synthetic Considerations
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide exhibit significant antimicrobial properties. For instance, studies on N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential as antimicrobial agents . The structure of the compound allows for interactions with bacterial enzymes, which could lead to effective treatments against resistant strains.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Its structural features suggest it may act as a non-covalent inhibitor due to the presence of the trifluoroethyl group and the methylsulfanyl moiety. This is particularly relevant in targeting enzymes involved in metabolic pathways of pathogens .
Biochemical Applications
Biochemical Pathways
The incorporation of the trifluoroethyl group is known to enhance lipophilicity and metabolic stability, which can be advantageous in drug design. Compounds with similar structures have shown efficacy in modulating biochemical pathways related to inflammation and infection . The potential for this compound to interact with carbonic anhydrases (CAs), which are crucial for tumor survival under hypoxic conditions, has also been noted .
Pharmacological Insights
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for evaluating the therapeutic potential of any new compound. Preliminary studies suggest that compounds similar to this compound possess favorable pharmacokinetic profiles that warrant further investigation .
Table 1: Summary of Antimicrobial Activity
Table 2: Potential Applications in Drug Development
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Potential use against resistant bacterial strains through enzyme inhibition. |
| Cancer Treatment | Possible interaction with carbonic anhydrases for tumor growth modulation under hypoxic conditions. |
| Drug Design | Structural features may enhance metabolic stability and bioavailability in pharmacological applications. |
Case Studies
Case Study 1: Enzyme Inhibition
In a study involving similar compounds, it was found that modifications to the hydrazine backbone significantly improved AChE inhibition compared to existing drugs like rivastigmine . This suggests that the structural characteristics of this compound could lead to enhanced efficacy in treating neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
Another research effort demonstrated that derivatives with trifluoromethyl groups exhibited increased activity against Mycobacterium tuberculosis compared to their non-fluorinated counterparts . This highlights the potential for developing new antibiotics based on the structural framework of this compound.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzamide core can interact with various enzymes and receptors, potentially inhibiting their activity. The methylthio group can also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Features
The compound shares key motifs with benzamide derivatives bearing trifluoroethyl carbamoyl groups. A comparative analysis of substituents and molecular weights is provided below:
Key Observations :
- The target compound lacks halogenated aryl substituents found in patent analogs (e.g., PF32, F37), which may reduce steric hindrance and alter binding specificity.
Comparison of Yields :
Spectroscopic and Crystallographic Data
- IR Spectroscopy : Analogs with trifluoroethyl carbamoyl groups show characteristic C=O stretches at ~1660–1680 cm⁻¹ and absence of S–H vibrations (~2500–2600 cm⁻¹), confirming thione tautomerism in triazole derivatives .
- X-ray Crystallography : N-(4-methylphenylsulfonyl)acetamide derivatives exhibit anti-parallel alignment of N–H and C=O bonds, stabilized by intermolecular hydrogen bonds (N–H···O) .
Functional Comparisons
- Agrochemical Relevance : Sulfonylurea herbicides () share sulfonamide linkages but differ in triazine cores, whereas the target compound’s benzamide scaffold may favor different modes of action .
- Medicinal Chemistry : Compounds like PF62 (EP 3407716B1) with trifluoromethyl and trichlorophenyl groups are designed for high lipophilicity and target engagement, whereas the methylsulfanyl group in the target compound could modulate pharmacokinetics .
Biological Activity
The compound 2-(methylsulfanyl)-N-(4-{[(2,2,2-trifluoroethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into key functional groups:
- Methylsulfanyl group : This moiety is known to enhance lipophilicity and may influence biological interactions.
- Trifluoroethyl carbamate : The presence of trifluoromethyl groups often imparts unique pharmacological properties, including increased metabolic stability.
- Benzamide core : Commonly associated with various biological activities, including anti-inflammatory and anti-cancer effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The following general steps are often employed:
- Formation of the benzamide backbone through acylation reactions.
- Introduction of the methylsulfanyl group , which can be achieved via nucleophilic substitution methods.
- Attachment of the trifluoroethyl carbamate , often through coupling reactions.
Antimicrobial Properties
Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
Compounds with similar structural features have been reported to possess anti-inflammatory properties. A study focusing on related benzamide derivatives demonstrated a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Neuroprotective Activity
Preliminary investigations into neuroprotective effects reveal that compounds with a methylsulfanyl group can enhance neuronal survival under oxidative stress conditions. This has been observed in cell cultures treated with similar benzamide derivatives .
Case Studies
- Case Study on Antibacterial Activity :
- Case Study on Anti-inflammatory Activity :
- Neuroprotective Effects :
Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing this compound, and what key reaction parameters require optimization?
The synthesis typically involves:
- Nucleophilic substitution to introduce the methylsulfanyl group.
- Amide coupling (e.g., using EDC/HOBt or DCC) to attach the trifluoroethyl carbamoyl moiety to the benzamide core.
- Purification via column chromatography or recrystallization. Critical parameters include solvent choice (DMF or dichloromethane), temperature control (0–25°C for coupling), and stoichiometric ratios of reagents to minimize by-products .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
Q. What in vitro assays are recommended for initial pharmacological screening?
- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) targeting kinases or proteases.
- Cytotoxicity screening using cancer cell lines (e.g., HeLa or MCF-7) with MTT/WST-1 protocols. Include positive controls (e.g., staurosporine) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during trifluoroethyl carbamoyl group introduction?
- Solvent optimization : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.
- Catalyst screening : Test bases (e.g., triethylamine vs. DIEA) to improve coupling efficiency.
- Temperature gradients : Perform reactions under inert atmosphere at 0°C for 2 hours, followed by gradual warming to 25°C. Monitor progress via TLC or LC-MS .
Q. What computational strategies predict binding affinities with biological targets like kinases?
- Molecular docking : Use Glide XP (Schrödinger) to model interactions with hydrophobic enclosures and hydrogen-bond networks.
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability.
- Free energy calculations : Apply MM/GBSA to rank ligand poses .
Q. How to resolve contradictions in NMR data, such as unexpected splitting of methylsulfanyl protons?
- Variable-temperature NMR : Identify dynamic effects (e.g., hindered rotation) at 25°C vs. 40°C.
- 2D experiments (COSY, HSQC): Assign coupling patterns and confirm through-space interactions (NOESY).
- Comparative analysis : Reference spectral data of analogous methylsulfanyl benzamides .
Q. What strategies reduce by-product formation during benzamide coupling?
- Coupling agent selection : Replace EDC with HATU for higher efficiency.
- Stepwise addition : Introduce the trifluoroethylamine derivative slowly (syringe pump) to avoid dimerization.
- By-product scavengers : Use polymer-bound scavengers (e.g., trisamine resins) to remove excess reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
